

2,2-Diphenylcyclopropanecarbonitrile melting point and solubility

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Compound of Interest

Compound Name:	2,2-Diphenylcyclopropanecarbonitrile
Cat. No.:	B057357

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An In-Depth Technical Guide to the Physicochemical Characterization of **2,2-Diphenylcyclopropanecarbonitrile**

Introduction

2,2-Diphenylcyclopropanecarbonitrile (CAS No. 30932-41-3) is a crystalline organic compound featuring a strained cyclopropane ring substituted with two phenyl groups and a nitrile functional group. This unique structural arrangement makes it a valuable building block in organic synthesis.^[1] A thorough understanding of its fundamental physicochemical properties, namely its melting point and solubility, is paramount for its effective use in research and development. These parameters govern critical aspects of its application, from reaction kinetics and purification strategies to formulation and material handling.

This guide provides a comprehensive overview of the melting point and solubility of **2,2-Diphenylcyclopropanecarbonitrile**. It is designed for researchers, chemists, and drug development professionals, offering not only established data but also detailed, field-proven protocols for the empirical determination of these properties. The methodologies described herein are grounded in established principles to ensure data integrity and reproducibility.

Part 1: Melting Point Analysis

The melting point of a crystalline solid is a fundamental thermal property that provides significant insights into its identity and purity.^[2] For a pure compound, the transition from solid

to liquid occurs over a narrow, well-defined temperature range. The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.^[3] Therefore, accurate melting point determination is a critical first step in the characterization of any solid compound.

Reported Melting Point Data

The established melting point for **2,2-Diphenylcyclopropanecarbonitrile** is summarized below. This value serves as a crucial reference for verifying the purity of synthesized or procured batches.

Compound	CAS Number	Reported Melting Point (°C)
2,2-Diphenylcyclopropanecarbonitrile	30932-41-3	108 - 110

Data sourced from ChemicalBook.^{[1][4][5]}

Experimental Protocol: Capillary Melting Point Determination

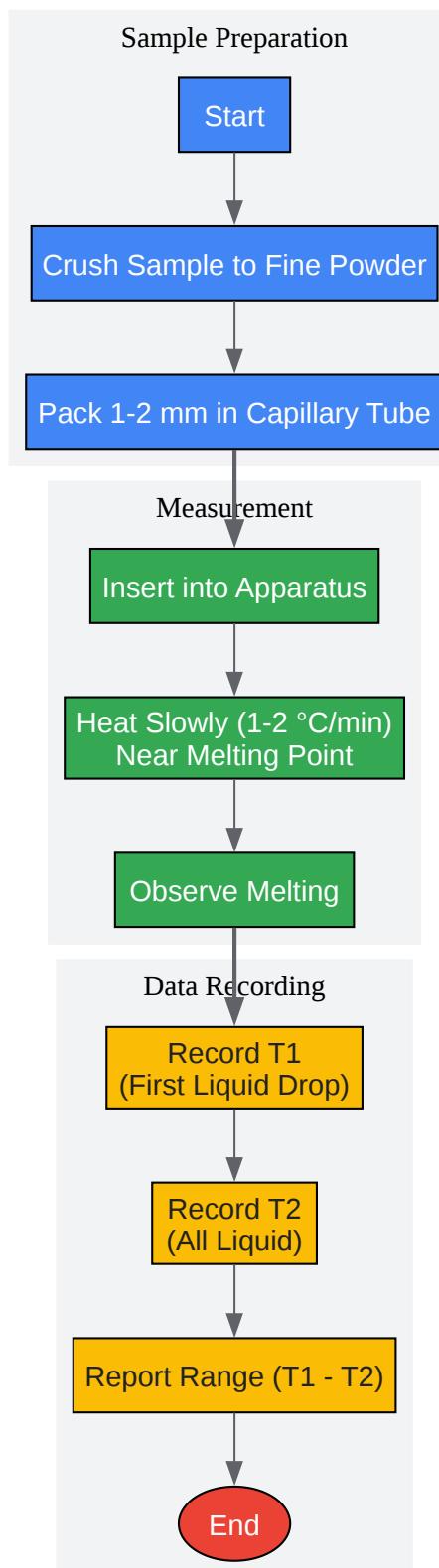
This protocol outlines the standard method for determining the melting point range of a solid organic compound using a modern melting point apparatus. The causality behind each step is explained to ensure a robust and self-validating measurement.

Methodology Steps:

- Sample Preparation:
 - Place a small amount of **2,2-Diphenylcyclopropanecarbonitrile** onto a clean, dry watch glass or mortar.
 - Using a spatula or pestle, crush the solid into a fine powder.

- Causality: Finely powdered material ensures uniform packing and efficient heat transfer within the capillary tube, leading to a more accurate and sharp melting point reading.
- Capillary Tube Packing:
 - Take a glass capillary tube sealed at one end.[3]
 - Press the open end of the capillary into the powdered sample until a small amount of solid enters the tube.
 - Invert the tube and gently tap it on a hard surface to pack the solid into the closed end.[6]
 - Repeat until the packed sample is approximately 1-2 mm high.
- Causality: A small, tightly packed sample ensures that the entire sample melts at nearly the same temperature. Overfilling the tube can lead to a broad melting range due to thermal gradients.
- Melting Point Measurement:
 - Place the packed capillary tube into the heating block of the melting point apparatus.[6]
 - Rapid Determination (Optional but Recommended): Heat the block rapidly (e.g., 10-15 °C/min) to find an approximate melting temperature. This saves time in subsequent, more precise measurements.[6]
 - Allow the apparatus to cool to at least 20 °C below the approximate melting point.
 - Accurate Determination: Begin heating again, but at a slow rate of 1-2 °C per minute once the temperature is within 15-20 °C of the expected melting point.[6]
- Causality: A slow heating rate is critical for accuracy. It ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, preventing the thermometer reading from lagging behind the actual sample temperature.
- Data Recording:

- Record the temperature (T1) at which the first drop of liquid appears.
- Record the temperature (T2) at which the last crystal of the solid just disappears, and the sample is completely liquid.[2][7]
- The melting point is reported as the range T1 - T2. For a pure sample, this range should be narrow (0.5-1.0 °C).



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Caption: Workflow for accurate melting point determination.

Part 2: Solubility Profile

Solubility is the property of a solid solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.^[8] Understanding the solubility of **2,2-Diphenylcyclopropanecarbonitrile** is crucial for selecting appropriate solvents for chemical reactions, extraction, and, most importantly, for purification via crystallization. The equilibrium solubility represents the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure.^[9]

Reported Solubility Data

Quantitative solubility data for **2,2-Diphenylcyclopropanecarbonitrile** is not widely available in the literature. However, qualitative assessments have been reported, providing a starting point for solvent selection.

Solvent	Solubility Description
Chloroform	Slightly Soluble
Dimethyl Sulfoxide (DMSO)	Slightly Soluble
Methanol	Slightly Soluble

Data sourced from ChemicalBook.^{[1][4][5]}

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

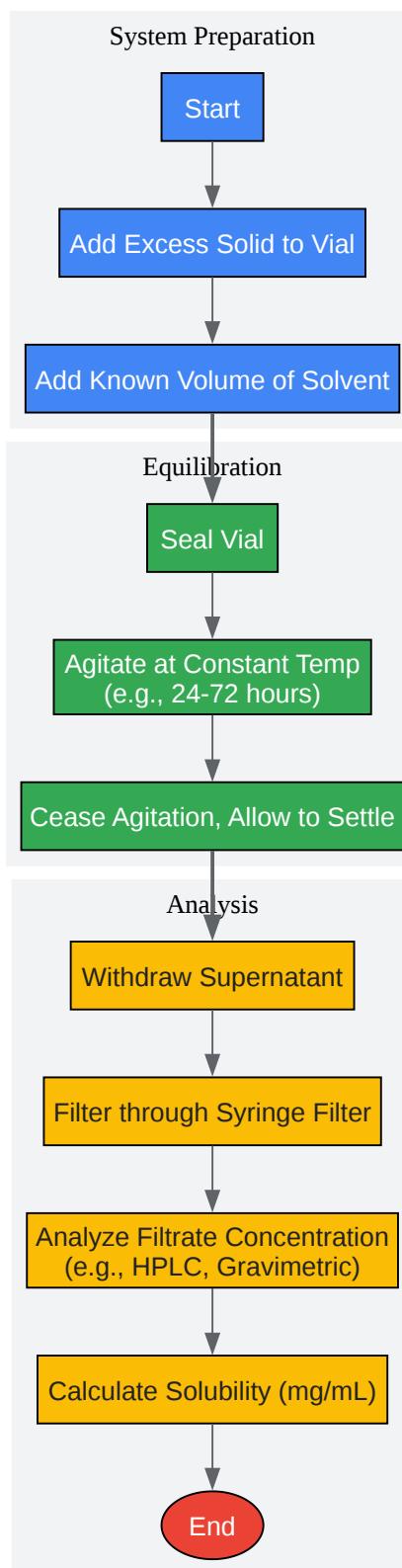
The shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound.^[9] It is a robust and reliable method that ensures the system has reached a true thermodynamic equilibrium.

Methodology Steps:

- System Preparation:
 - Add an excess amount of solid **2,2-Diphenylcyclopropanecarbonitrile** to a series of vials or flasks.

- **Causality:** Using an excess of the solid is essential to ensure that the solution becomes saturated. The presence of undissolved solid at the end of the experiment is a visual confirmation of saturation.
- Add a known volume of the desired solvent (e.g., Methanol, Acetonitrile, Water) to each vial.
- **Equilibration:**
 - Seal the vials to prevent solvent evaporation.
 - Place the vials in a constant-temperature shaker bath or on a stirrer plate in a temperature-controlled environment (e.g., 25 °C).
 - Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
- **Causality:** Equilibrium, the state where the rate of dissolution equals the rate of precipitation, can be slow to achieve. Extended agitation at a constant temperature is necessary to reach this state, ensuring the measured solubility is the true thermodynamic solubility, not a kinetically limited value.
- **Phase Separation:**
 - Once equilibrium is reached, cease agitation and allow the excess solid to settle.
 - Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.
 - Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial.
- **Causality:** Filtration is a critical step to separate the saturated solution from any undissolved solid particles.^[10] Failure to do so would lead to an overestimation of the solubility.
- **Concentration Analysis:**

- Determine the concentration of **2,2-Diphenylcyclopropanecarbonitrile** in the filtered sample using a suitable analytical technique (e.g., HPLC-UV, GC-MS, or gravimetric analysis after solvent evaporation).
- For gravimetric analysis, carefully evaporate the solvent from the vial and weigh the remaining solid residue.
- The solubility is then calculated and typically expressed in units such as mg/mL, mol/L, or g/100g of solvent.



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Caption: Workflow for equilibrium solubility determination.

Conclusion

The physicochemical properties of **2,2-Diphenylcyclopropanecarbonitrile**, specifically its melting point of 108-110 °C and its slight solubility in solvents like chloroform, DMSO, and methanol, are foundational data points for its application in scientific research. While reported values serve as an excellent guide, empirical verification using standardized protocols, such as the capillary method for melting point and the shake-flask method for solubility, is essential for ensuring the purity of the material and the success of experimental designs. Adherence to these robust methodologies provides the trustworthy and reproducible data required for high-quality research and development.

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